molecular formula C8H10O3P+ B14705519 Ethoxy-oxo-phenoxyphosphanium CAS No. 20442-56-2

Ethoxy-oxo-phenoxyphosphanium

Cat. No.: B14705519
CAS No.: 20442-56-2
M. Wt: 185.14 g/mol
InChI Key: YTPYEMDHQWLUKG-UHFFFAOYSA-N
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Description

Ethoxy-oxo-phenoxyphosphanium is a phosphonium salt characterized by an ethoxy group (-OCH₂CH₃), an oxo group (=O), and a phenoxy group (-O-C₆H₅) attached to a central phosphorus atom. Phosphonium salts are known for their applications in catalysis, ionic liquids, and organic synthesis due to their thermal stability and tunable reactivity.

Properties

IUPAC Name

ethoxy-oxo-phenoxyphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3P/c1-2-10-12(9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYEMDHQWLUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422564
Record name ethoxy-oxo-phenoxyphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20442-56-2
Record name NSC83524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethoxy-oxo-phenoxyphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Ethoxy-oxo-phenoxyphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethoxy-oxo-phenoxyphosphanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxy-oxo-phenoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Alkylphenol Ethoxylates (APEOs)

Structural Comparison :

  • APEOs: Composed of alkylphenol groups (e.g., nonylphenol) linked to ethoxylate chains. Example: C₉H₁₉-C₆H₄-O-(CH₂CH₂O)ₙ-H.
  • Ethoxy-oxo-phenoxyphosphanium: Contains a phosphonium core with ethoxy, oxo, and phenoxy substituents.

Functional Differences :

  • APEOs : Widely used as surfactants in textiles, agriculture, and industrial cleaning .
  • This compound: Likely employed in catalysis or as a precursor for phosphorus-containing materials, given its ionic nature.

Environmental and Regulatory Aspects :

  • APEOs face global restrictions due to endocrine-disrupting properties and persistence in aquatic environments . This compound’s environmental impact is unstudied, but its phosphorus backbone may offer biodegradability advantages over APEOs.

Methoxy-phenyl Oxime Derivatives

Structural Comparison :

  • Methoxy-phenyl oximes: Feature methoxy (-OCH₃) and oxime (-N-O-) groups on aromatic rings. Example: 1-(4-Methoxy-phenyl)-ethanone oxime .
  • This compound: Replaces oxime with a phosphanium center and substitutes methoxy with ethoxy.

Application Contrast :

  • Methoxy-phenyl oximes : Used in pharmaceuticals (e.g., fluvoxamine maleate) and as reference standards in pharmacopeias .
  • This compound: Likely non-pharmaceutical, with applications in synthetic chemistry or industrial processes.

Reactivity :

  • Oximes participate in coordination chemistry and nucleophilic reactions, whereas phosphanium salts are electrophilic and serve as phase-transfer catalysts.

4-Phenoxy-6-oxo-levoMethorphan

Structural Comparison :

  • 4-Phenoxy-6-oxo-levoMethorphan: A levorphanol derivative with phenoxy and oxo groups.
  • This compound: Shares phenoxy and oxo motifs but replaces the opioid backbone with a phosphanium ion.

Functional Roles :

  • 4-Phenoxy-6-oxo-levoMethorphan: Intermediate in pharmaceutical synthesis (e.g., analgesics) .

Research Findings and Knowledge Gaps

  • Synthetic Utility: this compound’s phosphonium core may enhance reactivity in coupling reactions compared to APEOs or oximes.
  • Industrial Relevance : Its stability under high temperatures could position it as a sustainable alternative to volatile catalysts.

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